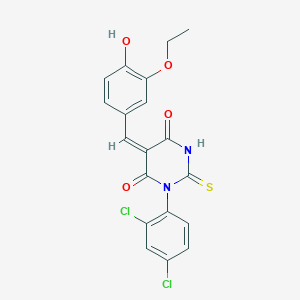![molecular formula C18H19NO3 B3879946 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3879946.png)
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one
Overview
Description
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as DAPK inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of organic compounds known as chalcones, which are widely used in the synthesis of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one involves the inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity, which is a key regulator of cell death and survival. 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including autophagy, apoptosis, and cell adhesion. Inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity has been shown to induce apoptotic cell death in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one are primarily related to its inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity. In cancer cells, inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity has been shown to induce apoptotic cell death, leading to a reduction in tumor growth and progression. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one is its specificity for 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 inhibition, making it a promising target for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, the synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Future Directions
There are several future directions for the research and development of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one. One of the major areas of research is in the development of more efficient synthesis methods that can improve the yield and purity of the product. In addition, further studies are needed to elucidate the mechanism of action and potential therapeutic applications of this compound in various diseases. Finally, the development of more potent and selective inhibitors of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity could lead to the development of more effective cancer therapies.
Scientific Research Applications
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is in cancer therapy, where this compound has been shown to inhibit the activity of the protein kinase 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1, which is involved in the regulation of cell death and survival. Inhibition of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-buten-1-one1 activity has been shown to induce apoptotic cell death in cancer cells, making it a promising target for cancer therapy.
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(11-17(20)14-7-5-4-6-8-14)19-16-10-9-15(21-2)12-18(16)22-3/h4-12,19H,1-3H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMOWLQEUYMSK-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3879864.png)
![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879868.png)

![ethyl 2-benzylidene-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879877.png)
![5-methyl-2-phenyl-4-[(5-quinolinylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3879883.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879890.png)
![ethyl 2-(3,4-diethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879894.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879897.png)

![[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B3879913.png)

![ethyl 7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879931.png)
![ethyl N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfonyl}glycinate](/img/structure/B3879968.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879969.png)